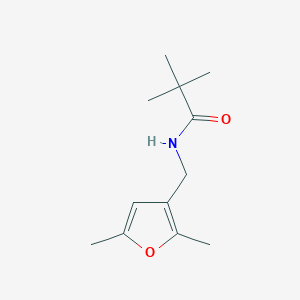

N-((2,5-dimethylfuran-3-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have a pivalamide group, which is derived from pivalic acid, a type of carboxylic acid .

Synthesis Analysis

While specific synthesis methods for “N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” are not available, similar compounds are often synthesized through condensation reactions . For example, 2,5-Dimethylfuran can be produced from biomass, and it’s a promising biofuel candidate .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe and Sensing Applications

The unique photophysical properties of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide (DEPO) make it an excellent candidate for fluorescent probes and sensors. Researchers have explored its use in detecting specific analytes, such as metal ions, pH changes, or biomolecules. By exploiting its fluorescence response, DEPO can serve as a sensitive indicator in biological and environmental monitoring systems .

Organic Light-Emitting Diodes (OLEDs)

DEPO’s π-conjugated structure and electron-donating and accepting groups position it as a potential material for OLEDs. Its ability to emit light efficiently under UV excitation makes it valuable for display technologies, lighting, and optoelectronic devices. Researchers investigate its performance as an emissive layer or dopant in OLEDs .

Optical Limiting Materials

Materials that protect against intense laser radiation are crucial in various applications. DEPO’s nonlinear optical properties, such as its high third-order nonlinear susceptibility, make it a candidate for optical limiting devices. By absorbing and scattering incident laser light, it can mitigate damage to sensitive optical components .

Biofuel Production

In recent years, 2,5-dimethylfuran (DMF) has gained attention as a biofuel candidate. Biomass conversion, particularly from hexoses like fructose or glucose, can yield DMF. Its energy density surpasses that of ethanol, making it comparable to gasoline. Researchers explore efficient methods for DMF production from renewable feedstocks .

Solvent Properties and Micelle Concentration Determination

DEPO’s solvatochromic behavior allows researchers to study solvent interactions. It is photostable in dimethyl sulfoxide (DMSO) but undergoes photodecomposition in chloromethane solvents. Additionally, DEPO serves as a probe or quencher to determine critical micelle concentration (CMC) in surfactant solutions, such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Longmire Film and Thin Film Applications

Thin films play a crucial role in various technologies. DEPO’s film-forming properties make it relevant for applications like Longmire films, which are used in optical and protective coatings. Researchers explore its stability, adhesion, and optical properties in thin film configurations .

These applications highlight the versatility of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide, making it an intriguing compound for further investigation and development in diverse scientific fields . If you’d like more information on any specific application, feel free to ask!

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8-6-10(9(2)15-8)7-13-11(14)12(3,4)5/h6H,7H2,1-5H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSNKLGUVULJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)pivalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)

![7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2604228.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-N-[(Z)-3-phenylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B2604231.png)

![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)